molecular formula C18H17ClN2O3S B3410683 N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 898427-32-2

N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide

Cat. No.: B3410683
CAS No.: 898427-32-2
M. Wt: 376.9 g/mol
InChI Key: DBSBOKCQMBKXTI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a sulfonamide group, which is known for its role in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base such as pyridine.

    Chlorination: The chlorophenyl group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: This compound shares the chlorophenyl group but has a simpler structure.

    CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime): Another compound with a chlorophenyl group, used for its biological activity.

Uniqueness

N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is unique due to its tricyclic structure and the presence of both a sulfonamide and a chlorophenyl group

Biological Activity

N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique tricyclic structure includes a sulfonamide group, which is known for its diverse biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is indicative of its intricate structure, featuring a tricyclic core and a sulfonamide moiety. The molecular formula is C18H17ClN2O3SC_{18}H_{17}ClN_{2}O_{3}S, and it has been assigned the CAS number 898427-32-2.

PropertyValue
Molecular FormulaC18H17ClN2O3S
Molecular Weight364.85 g/mol
CAS Number898427-32-2
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interact with the active sites of various enzymes, leading to inhibition of their activity. This property is crucial in the development of drugs targeting bacterial infections and other diseases.

Antimicrobial Properties

Research has indicated that compounds with sulfonamide groups exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This mechanism is similar to that of traditional sulfa drugs, which have been used extensively in treating bacterial infections.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of various sulfonamide derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics.

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it may induce apoptosis in specific cancer cells through the modulation of apoptotic pathways.

Table: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15.5
MCF722.3
A54918.7

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in the substituents on the tricyclic core and modifications to the sulfonamide group have shown significant impacts on both potency and selectivity.

Key Findings from SAR Studies

  • Chlorophenyl Substitution : The presence of the chlorophenyl group enhances antimicrobial activity.
  • Sulfonamide Modifications : Alterations to the sulfonamide moiety can lead to improved selectivity against specific bacterial strains.
  • Tricyclic Core Variations : Changes in the tricyclic framework can affect cytotoxicity profiles against cancer cells.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-11-14-10-13(9-12-5-4-8-21(17(12)14)18(11)22)25(23,24)20-16-7-3-2-6-15(16)19/h2-3,6-7,9-11,20H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSBOKCQMBKXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Reactant of Route 2
N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Reactant of Route 4
N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide

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